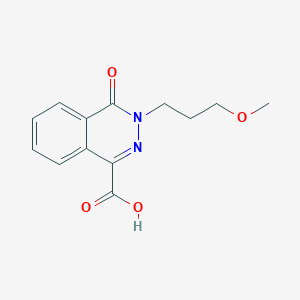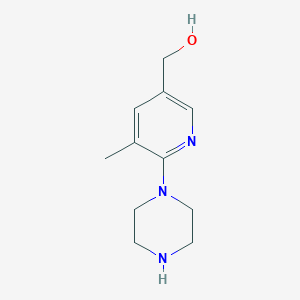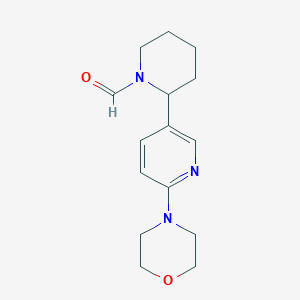![molecular formula C14H7Cl2NO3 B11809434 2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11809434.png)
2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carboxylic acid typically involves the reaction of methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate with lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (H2O) at room temperature for 6 hours . The mixture is then acidified to pH 2 with hydrochloric acid (HCl) and extracted with ethyl acetate (EA) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for industrial purposes. The process involves standard organic synthesis techniques and can be adapted for large-scale production with appropriate modifications to reaction conditions and purification methods .
化学反応の分析
Types of Reactions
2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carboxylic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carboxylic acid involves its interaction with transthyretin (TTR). The compound acts as a kinetic stabilizer of TTR, preventing the dissociation of TTR tetramers into monomers, which in turn inhibits the formation of amyloid fibrils . This mechanism is crucial in the treatment of transthyretin amyloid cardiomyopathy (ATTR-CM) .
類似化合物との比較
Similar Compounds
2-(3,5-Dichlorophenyl)-6-benzoxazole carboxylic acid: Similar in structure and used for similar applications.
Oxazole derivatives: These compounds share the oxazole ring and exhibit various biological activities.
Uniqueness
2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carboxylic acid is unique due to its specific interaction with transthyretin (TTR) and its potential therapeutic applications in treating transthyretin amyloid cardiomyopathy (ATTR-CM) . Its stability and versatility in chemical reactions also make it a valuable compound in scientific research .
特性
分子式 |
C14H7Cl2NO3 |
|---|---|
分子量 |
308.1 g/mol |
IUPAC名 |
2-(2,5-dichlorophenyl)-1,3-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C14H7Cl2NO3/c15-8-2-3-10(16)9(6-8)13-17-11-5-7(14(18)19)1-4-12(11)20-13/h1-6H,(H,18,19) |
InChIキー |
SLQLSSNFQIMLSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(O2)C3=C(C=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















